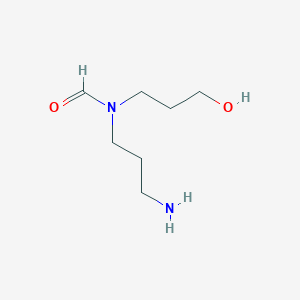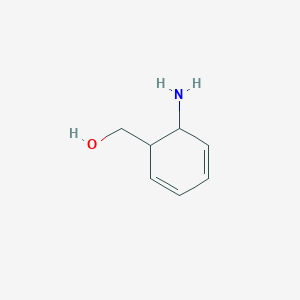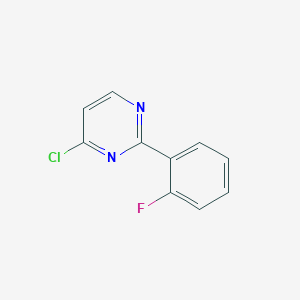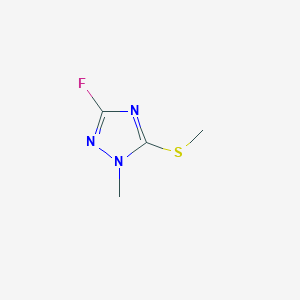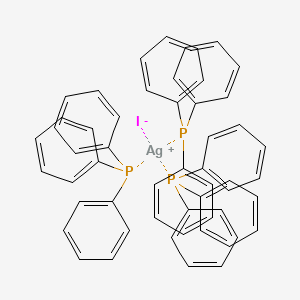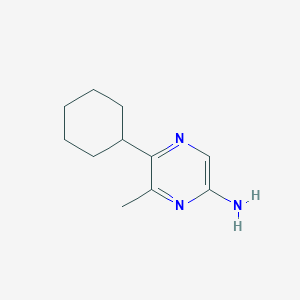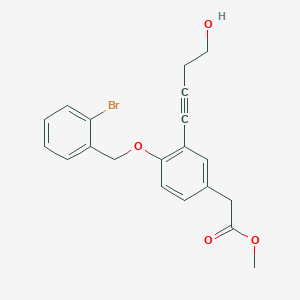
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, may have unique properties due to the presence of bromine, hydroxyl, and alkyne functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate can be achieved through a multi-step organic synthesis process. The general steps might include:
Bromination: Introduction of the bromine atom to the benzyl group.
Esterification: Formation of the ester group by reacting the appropriate carboxylic acid with methanol.
Alkyne Addition: Introduction of the alkyne group through a coupling reaction.
Hydroxylation: Addition of the hydroxyl group to the alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, Lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology
Medicine
Possible use in the development of pharmaceuticals due to its unique functional groups.
Industry
Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The presence of the bromine atom and alkyne group could play a significant role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-hydroxyphenyl)acetate: Lacks the bromine and alkyne groups.
Methyl 2-(4-((2-chlorobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate: Similar structure but with chlorine instead of bromine.
Uniqueness
The presence of the bromine atom and the alkyne group in Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C20H19BrO4 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
methyl 2-[4-[(2-bromophenyl)methoxy]-3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C20H19BrO4/c1-24-20(23)13-15-9-10-19(16(12-15)6-4-5-11-22)25-14-17-7-2-3-8-18(17)21/h2-3,7-10,12,22H,5,11,13-14H2,1H3 |
Clé InChI |
IEKCMADIPINTMW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)



